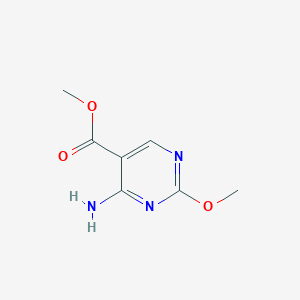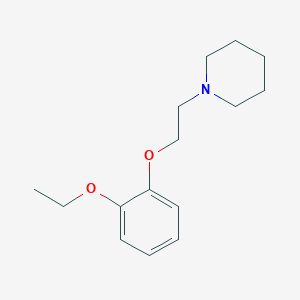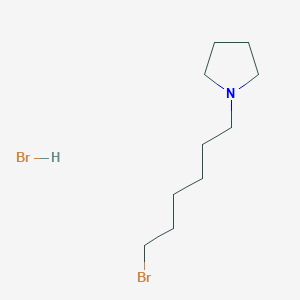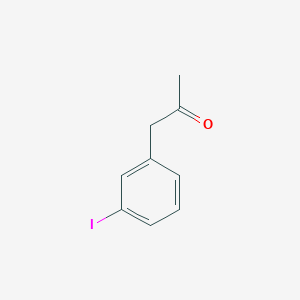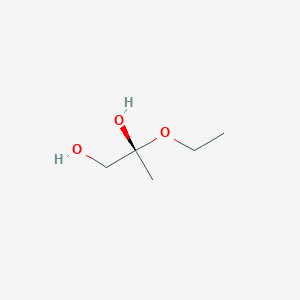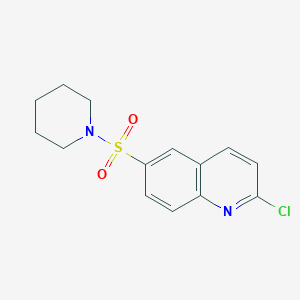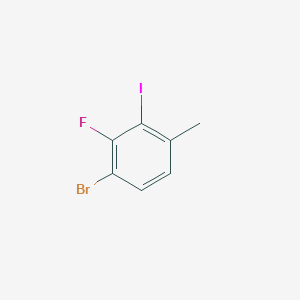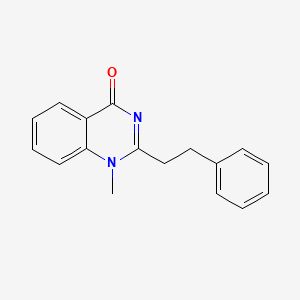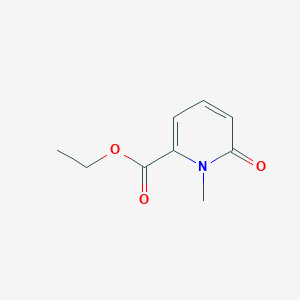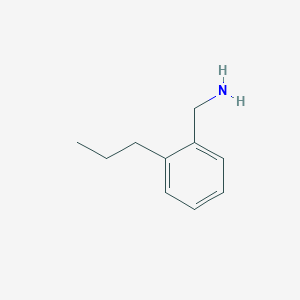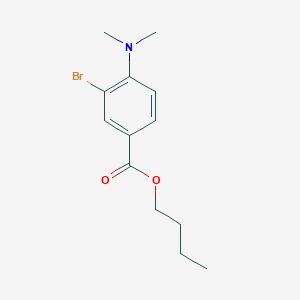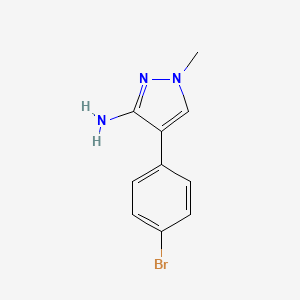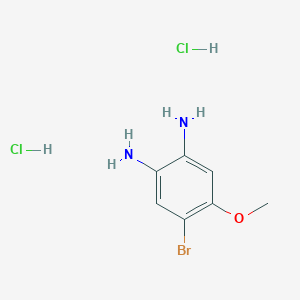![molecular formula C18H25BrFNO5S B15072940 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a bromo-fluorophenyl moiety, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base.
Attachment of the Bromo-Fluorophenyl Moiety: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Deprotected Amine: The free amine form of the piperidine ring.
Aplicaciones Científicas De Investigación
1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo-fluorophenyl moiety and the methylsulfonyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-Boc-4-[(2-chloro-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-chlorophenyl)[(methylsulfonyl)oxy]methyl]piperidine
- 1-Boc-4-[(2-bromo-6-fluorophenyl)[(ethylsulfonyl)oxy]methyl]piperidine
Uniqueness: 1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine is unique due to the specific combination of substituents on the piperidine ring. The presence of both bromo and fluorine atoms on the phenyl ring, along with the methylsulfonyl group, provides distinct chemical properties that can be exploited in various synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C18H25BrFNO5S |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-bromo-6-fluorophenyl)-methylsulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25BrFNO5S/c1-18(2,3)25-17(22)21-10-8-12(9-11-21)16(26-27(4,23)24)15-13(19)6-5-7-14(15)20/h5-7,12,16H,8-11H2,1-4H3 |
Clave InChI |
VLUQEQQSAOZQTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


